![molecular formula C17H13N3O2 B11837130 2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11837130.png)
2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a pyrazole ring fused with a quinazoline moiety, which contributes to its diverse chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction tolerates a broad scope of substrates and can afford a variety of desirable products in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties.
科学的研究の応用
Chemistry: The compound serves as a building block for synthesizing more complex heterocyclic structures.
Biology: It has shown promise as a fluorescent probe for bioimaging due to its luminescent properties.
Medicine: Research indicates potential anticancer, antifungal, and antioxidant activities.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
作用機序
The mechanism by which 2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, making it a potential anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Used to develop functionalized ligands for adenosine receptors.
Thiazolo[2,3-b]quinazoline: Exhibits antifungal and antioxidant activities.
Uniqueness
2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one stands out due to its unique combination of a pyrazole ring fused with a quinazoline moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C17H13N3O2 |
|---|---|
分子量 |
291.30 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-6H-pyrazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)15-10-16-13-4-2-3-5-14(13)18-17(21)20(16)19-15/h2-10H,1H3,(H,18,21) |
InChIキー |
OXRFIKGWGNTOAP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


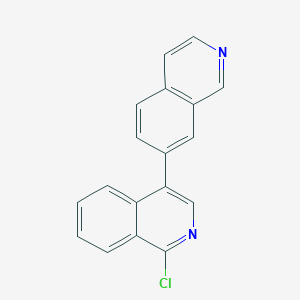

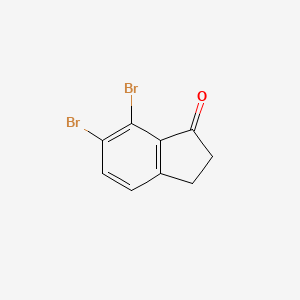



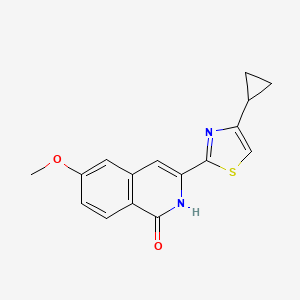

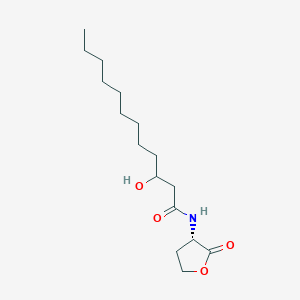
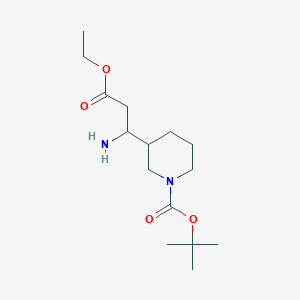

![3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B11837116.png)
![Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11837124.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(2-hydroxyethyl)-4-piperidinyl]oxy]-](/img/structure/B11837125.png)
